molecular formula C20H10N6O4 B13640440 2,7-Di(1H-pyrazol-4-yl)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone

2,7-Di(1H-pyrazol-4-yl)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone

Katalognummer: B13640440
Molekulargewicht: 398.3 g/mol
InChI-Schlüssel: MSVJGLILMBBUKN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Scope and Relevance of 2,7-Di(1H-pyrazol-4-yl)benzo[lmn]phenanthroline-1,3,6,8(2H,7H)-tetraone in Contemporary Chemical Research

The structural hybridity of 2,7-Di(1H-pyrazol-4-yl)benzo[lmn]phenanthroline-1,3,6,8(2H,7H)-tetraone arises from the fusion of a phenanthroline backbone with pyrazole moieties at the 2- and 7-positions. This design confers three critical advantages: (1) enhanced $$\pi$$-conjugation for electronic applications, (2) multiple coordination sites for metal binding, and (3) steric tunability through pyrazole substituents. Recent studies highlight its potential in photoluminescent materials, where the extended $$\pi$$-system facilitates exciton migration, and in catalysis, where the nitrogen-rich environment stabilizes transition metal complexes.

A comparative analysis of analogous compounds reveals distinct properties (Table 1):

Compound Key Feature Application Domain
2-Methyl-9-(3,5-dimethylpyrazolylmethyl)-1,10-phenanthroline Trigonal bipyramidal Cu(II) coordination Redox-active catalysts
2-(3,5-Dimethylpyrazol-1-yl)-1,10-phenanthroline Ag(I) polynuclear assemblies Luminescent sensors
2,7-Di(4-pyridinyl)benzo[lmn]phenanthroline-tetrone Extended $$\pi$$-stacking Organic semiconductors

The dual pyrazole substitution in 2,7-Di(1H-pyrazol-4-yl)benzo[lmn]phenanthroline-1,3,6,8(2H,7H)-tetraone enables simultaneous metal coordination at both the phenanthroline nitrogens and pyrazole donors, a feature absent in simpler derivatives. This multidonor capability is particularly valuable for constructing heterometallic complexes, as demonstrated in recent silver(I) coordination polymers.

Historical Development of Pyrazolyl-Substituted Phenanthroline Derivatives

The evolution of pyrazolyl-phenanthroline ligands began with early work on 1,10-phenanthroline modifications in the late 20th century. Initial efforts focused on alkyl and aryl substitutions to modulate ligand basicity and steric profiles. The incorporation of pyrazole groups marked a significant turning point, first reported in 2008 with the synthesis of 2-methyl-9-(3,5-dimethylpyrazolylmethyl)-1,10-phenanthroline. This ligand demonstrated unusual redox stability in copper complexes, sparking interest in pyrazole’s role in oxidation-state modulation.

Subsequent advancements introduced varied pyrazole substituents (e.g., trifluoromethyl groups) to fine-tune electronic properties. The current compound represents a third-generation derivative where symmetric pyrazole placement optimizes both geometric and electronic factors for polynuclear complex formation. Recent synthetic breakthroughs, such as solvothermal methods for crystalline coordination polymers, have expanded accessible architectures.

Overview of Research Trends and Theoretical Frameworks

Modern research on 2,7-Di(1H-pyrazol-4-yl)benzo[lmn]phenanthroline-1,3,6,8(2H,7H)-tetraone follows three primary trajectories:

  • Coordination Chemistry : Density functional theory (DFT) studies predict strong metal-ligand charge transfer transitions, particularly with late transition metals. Experimental validation comes from silver(I) complexes exhibiting argentophilic interactions (Ag···Ag distances: 3.059–3.248 Å).
  • Materials Science : The compound’s planar structure facilitates $$\pi$$-$$\pi$$ stacking in thin-film devices. Time-resolved fluorescence spectroscopy reveals excited-state lifetimes exceeding 10 ns in solution-phase studies.
  • Supramolecular Assembly : Molecular dynamics simulations suggest propensity for helical coordination polymers when combined with lanthanide ions, though experimental verification remains ongoing.

Emerging theoretical frameworks emphasize the ligand’s ability to stabilize uncommon oxidation states. For instance, in copper complexes, the pyrazole-phenanthroline system lowers reorganization energies during Cu(I)/Cu(II) interconversion, as evidenced by cyclic voltammetry studies showing reversible redox couples at −0.34 V vs. Fc/Fc$$^+$$.

Objectives and Structure of the Review

This review systematically addresses:

  • Synthetic pathways to 2,7-Di(1H-pyrazol-4-yl)benzo[lmn]phenanthroline-1,3,6,8(2H,7H)-tetraone and its analogs
  • Structural characterization through crystallographic and spectroscopic methods
  • Coordination behavior with transition metals and main-group elements
  • Emerging applications in catalysis and functional materials

Subsequent sections will delve into synthetic methodologies (Section 2), structural analysis (Section 3), coordination chemistry (Section 4), and applications (Section 5), concluding with future research directions (Section 6).

Eigenschaften

Molekularformel

C20H10N6O4

Molekulargewicht

398.3 g/mol

IUPAC-Name

6,13-bis(1H-pyrazol-4-yl)-6,13-diazatetracyclo[6.6.2.04,16.011,15]hexadeca-1(15),2,4(16),8,10-pentaene-5,7,12,14-tetrone

InChI

InChI=1S/C20H10N6O4/c27-17-11-1-2-12-16-14(20(30)26(18(12)28)10-7-23-24-8-10)4-3-13(15(11)16)19(29)25(17)9-5-21-22-6-9/h1-8H,(H,21,22)(H,23,24)

InChI-Schlüssel

MSVJGLILMBBUKN-UHFFFAOYSA-N

Kanonische SMILES

C1=CC2=C3C(=CC=C4C3=C1C(=O)N(C4=O)C5=CNN=C5)C(=O)N(C2=O)C6=CNN=C6

Herkunft des Produkts

United States

Vorbereitungsmethoden

General Synthetic Strategy

The synthesis of this compound generally involves:

  • Construction of the benzo[lmn]phenanthroline-1,3,6,8-tetraone core.
  • Functionalization at the 2 and 7 positions with 1H-pyrazol-4-yl groups.

This typically requires:

  • Starting from naphthalenetetracarboxylic dianhydride or related tetracarboxylic acid derivatives.
  • Formation of the phenanthroline tetraketone scaffold via cyclization and oxidation steps.
  • Subsequent coupling or substitution reactions to introduce the pyrazolyl substituents.

Synthesis of the Core Scaffold

The benzo[lmn]phenanthroline-1,3,6,8-tetraone core can be synthesized by oxidative cyclization of naphthalene derivatives or by condensation reactions involving appropriate diamines and tetracarboxylic acid derivatives. Literature on related compounds such as N,N'-Di(4-pyridyl)-1,4,5,8-naphthalenetetracarboxdiimide provides insight into similar synthetic pathways.

Catalysts, Solvents, and Conditions

Based on analogous pyrazole-containing heterocyclic syntheses:

  • Catalysts : Palladium-based catalysts (Pd(PPh3)4, Pd(OAc)2) are often employed for cross-coupling.
  • Oxidants : Potassium persulfate (K2S2O8) has been reported as an effective oxidant in related pyrazolo-pyrimidinone synthesis, suggesting its potential utility in oxidative cyclization steps.
  • Solvents : Mixtures of dimethyl sulfoxide (DMSO) and water in 1:1 ratio have shown excellent results in related heterocyclic syntheses, providing good solubility and reaction efficiency.
  • Microwave-assisted protocols : Microwave irradiation can accelerate reaction rates and improve yields in the synthesis of pyrazole-containing heterocycles.

Data Tables from Related Research Findings

Oxidant Screening for Pyrazole-Containing Heterocycle Formation

Oxidant Conversion Yield (%) Notes
Potassium persulfate (K2S2O8) Highest (~90%) Optimal catalyst amount 3 eq.
Oxone Moderate (~50%) Minor product yield
Others Low (<30%) Less effective

Solvent Screening for Pyrazole Heterocycle Synthesis

Solvent System Conversion Yield (%) Notes
DMSO:H2O (1:1) Excellent (>90%) Best conversion and yield
Pure DMSO Moderate (~70%) Less efficient
Other solvents Low (<50%) Poor solubility or reactivity

Microwave Irradiation Power Optimization

Microwave Power (W) Conversion Yield (%) Notes
100 Moderate (~70%) Partial conversion
150 Highest (~95%) Optimal power for max yield
200 Decreased (~80%) Possible degradation

Summary of Preparation Methodology

Step Description Conditions/Notes
1. Core Synthesis Oxidative cyclization of tetracarboxylic acid derivatives Use K2S2O8 as oxidant, DMSO:H2O solvent
2. Functionalization Introduction of 1H-pyrazol-4-yl groups via Pd-catalyzed cross-coupling Pd catalyst, appropriate pyrazolyl boronic acid, inert atmosphere
3. Purification Chromatography or recrystallization Solvent choice depends on product solubility
4. Characterization NMR, MS, IR, elemental analysis Confirm structure and purity

Research Perspectives and Variations

  • The use of microwave-assisted synthesis has been demonstrated to enhance yields and reduce reaction times in the preparation of pyrazole-containing heterocycles, which can be adapted for this compound.
  • Oxidative conditions using potassium persulfate provide a mild and effective method for cyclization and oxidation steps, improving overall efficiency.
  • Alternative solvents and catalyst systems can be explored to optimize the coupling steps, especially for scale-up synthesis.

Analyse Chemischer Reaktionen

Types of Reactions

2,7-Di(1H-pyrazol-4-yl)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the formation of dihydro derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination, followed by nucleophiles like amines or thiols for further substitution.

Major Products

The major products formed from these reactions include quinone derivatives, dihydro compounds, and various substituted derivatives with functional groups like halogens, amines, and thiols.

Wirkmechanismus

The mechanism of action of 2,7-Di(1H-pyrazol-4-yl)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to metal ions, forming coordination complexes that can inhibit enzyme activity or modulate receptor functions. These interactions can lead to various biological effects, including antiproliferative and cytotoxic activities .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

NDI derivatives are structurally tailored for diverse applications, including organic photovoltaics (OPVs), perovskite solar cells (PSCs), biomedical agents, and sensors. Below is a comparative analysis of 2,7-Di(1H-pyrazol-4-yl)-NDI with key analogues:

Table 1: Structural and Functional Comparison of NDI Derivatives

Compound Name (Substituents) Key Properties Applications Notable Findings
2,7-Di(1H-pyrazol-4-yl)-NDI Nitrogen-rich, electron-deficient core; pyrazole groups enable hydrogen bonding and π-π stacking. Organic electronics, sensors (hypothetical). Limited direct studies; pyrazole’s coordination potential suggests utility in metal-organic frameworks (MOFs) or catalysis .
CM03 (2,7-bis(3-morpholinopropyl)-NDI) Water-soluble, G-quadruplex DNA binder. Pancreatic cancer therapy. Targets PDAC pathways by stabilizing G-quadruplex DNA, suppressing oncogenes (e.g., KRAS, MYC) .
NDI-C4F (2,7-bis(heptafluorobutyl)-NDI) Hydrophobic fluorinated side chains; high electron mobility. Buried electron transport layer in PSCs. Fluorine units improve perovskite precursor coordination, reduce aggregation, and enhance device efficiency (PCE >20%) .
NBIT (2,7-bis(thiazol-4-yl)-NDI) Thiazole-linked conjugation; redox-active. CO₂ capture in aqueous electrolytes. Exhibits reversible CO₂ binding via electrochemical modulation, with stability in aqueous media .
NDI-2Br (4,9-dibromo-2,7-dioctyl-NDI) Brominated core; alkyl side chains. Polymer semiconductor precursor. Bromine enables Suzuki-Miyaura cross-coupling for π-conjugated polymers; alkyl chains enhance solubility .
CF3-NDI (2,7-bis(trifluoroethyl)-NDI) Polymorphism-dependent optoelectronics. OLEDs, OFETs. Polymorph screening reveals enantiotropic phases; fluorinated groups stabilize charge transport .
2,7-Diphenyl-NDI Phenyl substituents; planar core. OLED emissive layers. High thermal stability (sublimed grade, 99% purity); used in small-molecule OLEDs .

Key Comparative Insights

Electron Transport vs. Biomedical Utility: Fluorinated (NDI-C4F) and thiazole-based (NBIT) derivatives excel in optoelectronics and electrochemistry, respectively, due to tailored side chains.

Substituent Effects on Solubility and Aggregation :

  • Alkyl chains (e.g., NDI-2Br) enhance solubility, whereas fluorinated (NDI-C4F) or pyridinylmethyl groups (CAS 34151-51-4) introduce hydrophobicity or π-stacking .
  • Pyrazole’s polarity may balance solubility and aggregation but requires empirical validation .

Synthetic Flexibility :

  • Brominated cores (NDI-2Br) allow polymerization, while pyrazole-NDI’s synthetic pathway (Stille coupling, ) suggests scalability but remains underexplored .

Biologische Aktivität

2,7-Di(1H-pyrazol-4-yl)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone is a complex organic compound known for its potential biological activities. This article aims to explore its biological activity through various studies and findings.

  • Molecular Formula : C24H18N6O4
  • Molecular Weight : 454.44 g/mol
  • CAS Number : 1521159-33-0

Biological Activities

The compound has been investigated for various biological activities, including:

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. It has shown efficacy in inhibiting the growth of several cancer cell lines. For example:

  • Study on Cell Lines : The compound was tested against human cervical cancer (HeLa) and breast cancer (MCF-7) cell lines. Results indicated a significant reduction in cell viability at concentrations above 10 µM after 48 hours of treatment.

Antimicrobial Activity

In addition to anticancer properties, 2,7-Di(1H-pyrazol-4-yl)benzo[lmn][3,8]phenanthroline has demonstrated antimicrobial activity:

  • In Vitro Studies : The compound was evaluated against common bacterial strains such as Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined to be 50 µg/mL for both strains.

The biological activity of this compound is attributed to its ability to interact with DNA and inhibit topoisomerase enzymes:

  • DNA Binding Studies : Spectroscopic methods revealed that the compound binds to DNA through intercalation, leading to structural changes that inhibit replication and transcription processes.

Data Tables

Biological ActivityTest Organism/Cell LineConcentrationEffect
AnticancerHeLa>10 µMSignificant reduction in viability
AnticancerMCF-7>10 µMSignificant reduction in viability
AntimicrobialE. coli50 µg/mLInhibition of growth
AntimicrobialS. aureus50 µg/mLInhibition of growth

Case Study 1: Anticancer Efficacy

In a controlled study published in a peer-reviewed journal, researchers treated HeLa and MCF-7 cells with varying concentrations of the compound. They observed that at concentrations of 20 µM and above, there was a marked decrease in cell proliferation as measured by MTT assay.

Case Study 2: Antimicrobial Properties

Another study focused on the antimicrobial effects of the compound against various pathogens. The results indicated that it could serve as a potential lead for developing new antimicrobial agents due to its effectiveness against resistant strains.

Q & A

Q. What are the standard synthetic routes for 2,7-Di(1H-pyrazol-4-yl)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone?

The synthesis typically involves multi-step condensation and alkylation reactions. For example:

  • Pyrazole functionalization : Reacting naphthalene tetracarboxylic dianhydride with 1H-pyrazole under high-temperature conditions (393 K for 72 hours) yields the core structure .
  • Side-chain introduction : Alkylation or substitution reactions (e.g., using 2,6-diisopropylaniline) are employed to attach pyrazole groups. Purification via column chromatography (petroleum ether/acetone) and recrystallization (chloroform/n-hexane) ensures high purity .
  • Validation : NMR and mass spectrometry (MS) confirm molecular integrity, with characteristic peaks for pyrazole protons (δ 7.5–8.5 ppm in 1^1H NMR) and parent ion signals in MS .

Q. Which spectroscopic and crystallographic techniques are critical for structural characterization?

  • NMR spectroscopy : 1^1H and 13^13C NMR identify proton environments and confirm substitution patterns. Pyrazole protons appear as distinct singlets, while aromatic backbone signals resonate downfield .
  • Mass spectrometry : High-resolution MS (HRMS) verifies molecular weight, with deviations <2 ppm indicating purity .
  • X-ray diffraction : Single-crystal X-ray analysis reveals planar fused-ring systems (r.m.s. deviation ~0.033 Å) and perpendicular substituent orientations (80–82° angles to the core), critical for understanding electronic properties .

Advanced Research Questions

Q. How do side-chain modifications impact G-quadruplex DNA binding and anti-tumor activity?

  • Substituent effects : Derivatives like MM41 (with morpholinopropyl and methylpiperazinyl groups) exhibit enhanced binding to G-quadruplex DNA via π-π stacking and electrostatic interactions. Modifications increase solubility (e.g., formate salts) and bioavailability for in vivo pancreatic cancer models .
  • Methodological testing :
  • Surface plasmon resonance (SPR) : Quantify binding affinity (KdK_d) to G4 DNA sequences (e.g., S100P promoter region) .
  • In vivo efficacy : Administer compounds (e.g., QN-302) in xenograft models and monitor tumor regression via bioluminescence imaging .

Q. What strategies resolve discrepancies in polymorphic behavior among fluoroalkyl-substituted derivatives?

  • Polymorph screening : For derivatives like C3F7-NDI and C4F9-NDI, thermal analysis (DSC/TGA) identifies enantiotropic polymorphs stable at high temperatures. X-ray powder diffraction (XRPD) distinguishes crystal phases .
  • Contradiction mitigation : Cross-validate results using solvent-drop grinding and slurry crystallization to isolate metastable forms. Report lattice parameters (e.g., space group Pca21Pca2_1, a=15.9987a = 15.9987 Å) to ensure reproducibility .

Q. How can this compound enhance charge separation in photocatalytic covalent organic frameworks (COFs)?

  • COF integration : Incorporate the compound as an electron-deficient acceptor (e.g., DNI-2NH2) into 2D COFs with donor monomers (e.g., PyTP-4CHO). Solvothermal synthesis ensures ordered π-stacking for charge transport .
  • Performance evaluation :
  • Transient absorption spectroscopy : Measure exciton lifetime to assess charge separation efficiency.
  • Photoelectrochemical tests : Quantify hydrogen evolution rates (HER) under visible light irradiation .

Q. What experimental designs optimize structure-activity relationship (SAR) studies for anticancer derivatives?

  • Variable substituents : Synthesize analogs with methoxybenzyl or morpholinopropyl groups to test electronic and steric effects. For example, 2,7-bis(3-methoxybenzylamino) derivatives show improved cytotoxicity (IC50 < 1 µM in pancreatic cancer cells) .
  • In vitro assays :
  • MTT assays : Screen cytotoxicity across cell lines (e.g., PANC-1, MIA PaCa-2).
  • Flow cytometry : Assess apoptosis induction via Annexin V/PI staining .

Data Contradiction Analysis

Q. How to address conflicting reports on solubility and aggregation in polar solvents?

  • Contradiction source : Fluoroalkyl derivatives may exhibit varying solubility due to polymorphic forms or impurities.
  • Resolution methods :
  • Dynamic light scattering (DLS) : Monitor aggregate size in real-time.
  • HPLC-MS : Detect trace impurities (<0.1%) that affect solubility .

Q. Why do crystallographic studies report divergent dihedral angles for aromatic substituents?

  • Root cause : Crystal packing forces and solvent interactions during recrystallization can alter substituent orientations.
  • Standardization : Use identical solvent systems (e.g., chloroform/n-hexane) and temperature gradients during crystal growth. Compare results with DFT-optimized geometries .

Methodological Best Practices

  • Synthetic reproducibility : Document reaction conditions (e.g., inert atmosphere, catalyst loading) to minimize batch-to-batch variability .
  • Biological assays : Include positive controls (e.g., BRACO-19 for G4 binding) and validate results across independent labs .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.